molecular formula C24H22N4O4 B2773307 methyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate CAS No. 1251613-89-4

methyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate

Cat. No.: B2773307
CAS No.: 1251613-89-4
M. Wt: 430.464
InChI Key: JPWVFEPWIQSRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[[2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-3-27-15-25-21-18(16-9-5-4-6-10-16)13-28(22(21)23(27)30)14-20(29)26-19-12-8-7-11-17(19)24(31)32-2/h4-13,15H,3,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWVFEPWIQSRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of Acetyl and Amino Groups: This step typically involves acylation and amination reactions, where the acetyl group is introduced using acyl chlorides or anhydrides, and the amino group is introduced using amines or ammonia.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Pyrrolo[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various tyrosine kinases, which are critical in cancer cell proliferation and survival.

Case Studies

A study highlighted the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives that exhibited potent anticancer activity. One derivative showed IC50 values as low as 40 nM against multiple kinases . These findings suggest that compounds like methyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate could serve as effective multi-targeted kinase inhibitors.

Neurodegenerative Disease Treatment

Pyrrolo[3,2-d]pyrimidine derivatives are also being explored for their neuroprotective effects. The scaffold has been associated with anti-neurodegenerative activities.

Pharmacological Effects

Research indicates that certain pyrrolo[2,3-d]pyrimidines can modulate pathways involved in neurodegeneration. They have shown potential in reducing inflammation and oxidative stress markers associated with neurodegenerative diseases .

Drug Design and Development

The structural versatility of the pyrrolo[3,2-d]pyrimidine scaffold makes it an attractive candidate for drug design.

Innovative Drug Development

The application of this scaffold in drug discovery has led to the identification of compounds with diverse pharmacological profiles. For example:

  • Anti-inflammatory : Some derivatives have exhibited strong anti-inflammatory properties.
  • Antibacterial : Others have shown efficacy against various bacterial strains .

Summary Table of Applications

Application AreaCompound ActivityReference
AnticancerInhibition of EGFR and VEGFR2
Neurodegenerative DiseasesAnti-inflammatory and neuroprotective effects
Drug DesignScaffold for diverse pharmacological agents

Mechanism of Action

The mechanism of action of methyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    Pyrrolo[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and may have similar biological activities.

    Benzamide Derivatives: These compounds have a similar amide linkage and may exhibit similar chemical reactivity.

    Phenyl Substituted Compounds: Compounds with phenyl groups may have similar physical and chemical properties.

The uniqueness of methyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Biological Activity

Methyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and immunosuppression. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a pyrrolo[3,2-d]pyrimidine core. The molecular formula is C18H20N4O3C_{18}H_{20}N_4O_3, with a molecular weight of approximately 344.38 g/mol. This structure is critical for its biological interactions and pharmacological properties.

1. Inhibition of Protein Kinases:
Research indicates that compounds similar to this compound can act as inhibitors of various protein kinases, including Janus Kinase 3 (JAK3). JAK3 inhibitors are valuable in treating conditions such as autoimmune diseases and certain cancers due to their role in modulating immune responses .

2. Anticancer Activity:
The compound has shown promising anticancer properties in vitro. Studies have demonstrated that related pyrrolo[2,3-d]pyrimidines exhibit potent anti-proliferative effects against cancer cell lines by targeting folate receptors (FRs) and inhibiting key enzymes involved in nucleotide biosynthesis . For instance, compounds with similar structures have been reported to have IC50 values in the low nanomolar range against human tumor cells expressing FRα .

Biological Activity Data

Activity TypeTarget/MechanismIC50 ValueReference
AnticancerInhibition of FRα and PCFT~1.7 nM
Protein Kinase InhibitionJAK3Not specified
Selective BindingEGFR and VEGFR-20.15 - 1.25 µM

Case Studies

Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of pyrrolo[2,3-d]pyrimidine derivatives, this compound was assessed for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an effective anticancer agent.

Case Study 2: Immunosuppressive Properties
Another study explored the immunosuppressive effects of related compounds on T-cell activation. The findings revealed that these compounds could effectively inhibit T-cell proliferation and cytokine production, highlighting their potential use in preventing transplant rejection and treating autoimmune disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 2-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step protocols, starting with the construction of the pyrrolo[3,2-d]pyrimidine core. Acylation and coupling reactions introduce the acetamido and benzoate moieties. For example, analogous compounds (e.g., pyrrolopyrimidine derivatives in ) require precise control of temperature (60–100°C) and pH (neutral to mildly acidic) during condensation steps. Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., triethylamine) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard .

Q. How can the molecular structure and crystallinity of this compound be validated experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related compounds ( ), SC-XRD parameters include:

ParameterValue
R factor≤0.06
Data-to-parameter ratio≥13:1
Temperature298 K
Additional techniques: 1H/13C^1 \text{H/}^{13}\text{C} NMR for functional group confirmation, and HPLC (C18 column, methanol/water mobile phase) for purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrrolo[3,2-d]pyrimidine derivatives?

  • Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from stereochemical variations or impurities. Strategies include:

  • Comparative SAR studies : Modify substituents (e.g., ethyl vs. methyl groups) to isolate pharmacophores ().
  • Dose-response profiling : Use in vitro assays (e.g., MTT for cytotoxicity, enzymatic assays for target inhibition) across concentrations (1 nM–100 µM).
  • Computational docking : Predict binding affinities to targets like EGFR or PARP using AutoDock Vina (PDB IDs: 1M17, 3L3M) .

Q. How can computational methods streamline reaction design for this compound’s derivatives?

  • Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict reaction pathways and transition states. For example, ICReDD’s workflow ( ) integrates:

  • Reaction path searches : Identify intermediates and energy barriers.
  • Machine learning : Train models on experimental data (e.g., yields, solvent effects) to prioritize conditions.
    Case study: Optimizing sulfanylation steps (common in ) reduced reaction time by 40% via computational screening .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer : Key issues include racemization during acylation and solvent-dependent stereoselectivity. Solutions:

  • Chiral chromatography : Use amylose-based columns for enantiomer separation.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings ().
  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

Methodological Considerations

Q. How to design stability studies for this compound under physiological conditions?

  • Answer : Conduct accelerated stability testing:

  • Buffer systems : PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical tools : LC-MS to track degradation products (e.g., hydrolysis of the ester group).
  • Kinetic modeling : Calculate t1/2t_{1/2} (half-life) using first-order decay models.
    Reference: Analogous protocols for pyrrolopyrimidines in .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

  • Answer : Prioritize assays based on structural analogs ():

Assay TypeTargetReadout
Kinase inhibitionEGFR, CDK2IC50_{50} via fluorescence polarization
ApoptosisCaspase-3/7Luminescence (Caspase-Glo®)
Membrane permeabilityCaco-2 cellsPapp_{\text{app}} (×106^{-6} cm/s)
Validate with positive controls (e.g., imatinib for kinase assays) .

Data Analysis and Reporting

Q. How to reconcile discrepancies between computational predictions and experimental yields?

  • Answer : Common causes include solvent effects or unaccounted side reactions. Mitigation steps:

  • Multivariate analysis : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity).
  • Post-reaction characterization : Identify byproducts via HRMS or 1H^1 \text{H} NMR.
    Example: A thioacetylation step () showed 20% deviation between predicted and actual yields due to thiomorpholine ring instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.